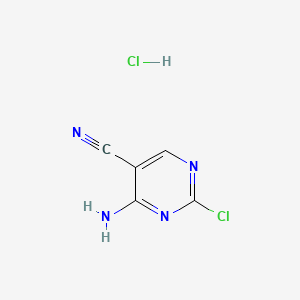![molecular formula C13H11BF3KO B8204818 Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B8204818.png)
Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in various chemical reactions, particularly in organic synthesis. It is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general procedure involves the following steps:
Preparation of Boronic Acid: The starting material, 2’-Methoxy-[1,1’-biphenyl]-4-boronic acid, is synthesized through standard organic synthesis techniques.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride (KHF2) in an aqueous medium to form the trifluoroborate salt.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates typically involves scalable and efficient methods to ensure high yields and purity. The process includes:
Large-Scale Synthesis: Utilizing large reactors to handle the bulk quantities of reagents.
Purification: Employing crystallization and filtration techniques to isolate the pure product.
化学反応の分析
Types of Reactions
Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, including anti-cancer and anti-inflammatory agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism by which potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate exerts its effects involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid. This boronic acid then participates in the Suzuki-Miyaura coupling reaction, where it undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .
類似化合物との比較
Similar Compounds
- Potassium(2-Methoxyphenyl)trifluoroborate
- Potassium(4-Methoxyphenyl)trifluoroborate
- Potassium(2-Methylthiophenyl)trifluoroborate
Uniqueness
Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Its biphenyl moiety enhances its ability to participate in cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules .
特性
IUPAC Name |
potassium;trifluoro-[4-(2-methoxyphenyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c1-18-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15,16)17;/h2-9H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOCVMLUFWKVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=CC=C2OC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[1,4-DIhydro-1,4-bis(4-methylphenyl)pyrrolo[3,2-b]pyrrole-2,5-diyl]bis-benzonitrile](/img/structure/B8204747.png)



![Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate](/img/structure/B8204786.png)


![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride](/img/structure/B8204799.png)

![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B8204814.png)

![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B8204834.png)
